2-Bromo-4-(difluoromethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(difluoromethyl)furan is a heterocyclic organic compound characterized by a furan ring substituted with bromine and a difluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)furan typically involves the bromination of 4-(difluoromethyl)furan. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-(difluoromethyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The difluoromethyl group can engage in addition reactions with electrophiles.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted furans can be obtained.
Oxidation Products: Typically results in the formation of furanones or other oxygenated derivatives.
Reduction Products: Leads to the formation of dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(difluoromethyl)furan has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and antiviral properties.
Materials Science: Used in the development of organic electronic materials due to its unique electronic properties.
Chemical Biology: Acts as a probe in studying biological pathways and enzyme functions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(difluoromethyl)furan largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Bromo-5-nitrofuran: Used in antibacterial applications.
Uniqueness: 2-Bromo-4-(difluoromethyl)furan stands out due to the presence of both bromine and difluoromethyl groups, which confer unique reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research domains.
Eigenschaften
Molekularformel |
C5H3BrF2O |
---|---|
Molekulargewicht |
196.98 g/mol |
IUPAC-Name |
2-bromo-4-(difluoromethyl)furan |
InChI |
InChI=1S/C5H3BrF2O/c6-4-1-3(2-9-4)5(7)8/h1-2,5H |
InChI-Schlüssel |
NDYYVCHRVMUASM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C1C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.